N-(3-amino-3-oxopropyl)-5-(dithiolan-3-yl)pentanamide
Description
N-(3-amino-3-oxopropyl)-5-(dithiolan-3-yl)pentanamide is a synthetic compound characterized by a dithiolane (1,2-dithiolane) ring linked to a pentanamide backbone and a 3-amino-3-oxopropyl substituent. The dithiolane moiety is notable for its redox-active disulfide bond, which is structurally analogous to lipoic acid (thioctic acid), a natural coenzyme involved in antioxidant pathways .
Properties
Molecular Formula |
C11H20N2O2S2 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-(3-amino-3-oxopropyl)-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C11H20N2O2S2/c12-10(14)5-7-13-11(15)4-2-1-3-9-6-8-16-17-9/h9H,1-8H2,(H2,12,14)(H,13,15) |
InChI Key |
GCENTWSGNYMACT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dithiolane Moieties
Tacrine-Lipoic Acid Hybrid 7 (N-[3-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]propyl]-5-(dithiolan-3-yl)pentanamide)
- Structure: Shares the 5-(dithiolan-3-yl)pentanamide backbone but replaces the 3-amino-3-oxopropyl group with a tetrahydroacridine-linked propylamine chain.
- Activity : Demonstrates dual inhibition of acetylcholinesterase (AChE) and AChE-induced amyloid-beta aggregation, along with antioxidant properties due to the dithiolane group .
- Key Difference: The acridine moiety enhances central nervous system (CNS) penetration, making it a candidate for Alzheimer’s disease therapy, whereas the amino-oxopropyl group in the target compound may prioritize solubility or alternative binding interactions.
5-(1,2-Dithiolan-3-yl)-N-((1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)pentanamide
- Structure: Features a triazole-methyl substituent with a 3-methoxybenzyl group instead of the amino-oxopropyl chain.
- Activity : Selectively inhibits butyrylcholinesterase (BuChE) with an IC50 of 8.4 µM, comparable to galantamine .
- Key Difference : The triazole-methoxybenzyl group enhances selectivity for BuChE over AChE, suggesting that substituent polarity and steric effects critically modulate enzyme specificity.
N-[2-(Dimethylamino)ethyl]-5-(dithiolan-3-yl)pentanamide maleate
Functional Analogues in Drug Design
N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)pentanamide derivatives
- Structure : Sulfamoylphenyl pentanamides with tetrahydrofuran-based substituents (e.g., compound 5b in ).
- Synthesis : Prepared via acylation of sulfonamide intermediates, yielding 45–51% purified products .
- Key Difference : The sulfamoylphenyl group introduces hydrogen-bonding capacity absent in the target compound, which may influence protein-binding efficiency.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving amide coupling between dithiolane-containing carboxylic acids and amines. Yields are expected to be moderate (45–55%) due to steric hindrance from the dithiolane ring .
- Nanotechnology Potential: Analogues with dithiolane groups (e.g., ) demonstrate utility in gold nanoparticle functionalization, suggesting the target compound could serve similar roles in biosensing or drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
